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2,3,6-Tribromophenol

Cat. No.: B1355272
CAS No.: 28165-57-3
M. Wt: 330.8 g/mol
InChI Key: VCNCNAPAHSSWCI-UHFFFAOYSA-N
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Description

Significance in Contemporary Environmental Chemistry and Chemical Science

2,4,6-Tribromophenol (B41969) is one of the most widely produced brominated phenols, with a global production estimated at 9,500 tonnes in 2001. researchgate.netoecd.org Its significance stems from its dual role as both a valuable industrial chemical and a widespread environmental substance. researchgate.netnih.gov In chemical science, TBP is a crucial intermediate in the synthesis of more complex brominated flame retardants (BFRs), such as those used in epoxy and polyurethane resins, and is also employed directly as a fungicide and wood preservative. researchgate.netwikipedia.orgalfa-industry.comacs.orgnih.govmdpi.com The chemical reactivity of TBP is rooted in its structure; the hydroxyl (-OH) group on the phenol (B47542) ring activates the molecule, facilitating the substitution of bromine atoms at the 2, 4, and 6 positions. tandfonline.com

From an environmental perspective, TBP's significance is marked by its ubiquitous presence in various global ecosystems. researchgate.netnih.gov It enters the environment from both anthropogenic and natural sources. researchgate.netresearchgate.net Industrial release occurs during its production and use, while it also forms as a degradation product of larger BFRs like tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.netacs.org Furthermore, TBP is naturally produced by a variety of marine organisms, including algae and benthic animals, where it is believed to contribute to the characteristic "sea-like" flavor of seafood. who.intawi.deoup.com Its detection in air, water, soil, sediment, and human tissues, including blood and milk, has prompted extensive research into its environmental persistence and bioaccumulation. researchgate.nettandfonline.comwho.intrsc.org

Historical Context of Bromophenol Research and Emergence of 2,4,6-Tribromophenol as a Research Focus

The study of bromophenols dates back to early organic chemistry, with initial research in the early 20th century focusing on the characterization of the 19 possible bromophenol isomers through the systematic halogenation of phenol. The reaction of phenol with bromine water to yield a distinct white precipitate of 2,4,6-tribromophenol became a classic qualitative test in analytical chemistry.

The transition of 2,4,6-TBP from a laboratory curiosity to a major research subject was driven by two key developments. First, its large-scale industrial production and use, which began to accelerate in the latter half of the 20th century, established it as a high-volume commercial chemical. researchgate.netoecd.org This led to its release into the environment through various waste streams. oecd.org

Second, the discovery of bromophenols as naturally occurring products in marine ecosystems in the 1960s and onwards revealed a biological dimension to these compounds. mdpi.comtaylorandfrancis.com It became clear that organisms like algae and marine worms naturally synthesize TBP. tandfonline.comwho.intoup.com The subsequent detection of TBP in environmental samples far from industrial sources, and its identification as a breakdown product of widely used flame retardants, solidified its status as a significant environmental pollutant, sparking intensive investigation into its ecological impact and fate. researchgate.netawi.de

Scope and Research Imperatives for 2,4,6-Tribromophenol Studies

Despite decades of study, significant gaps remain in the understanding of 2,4,6-TBP, necessitating further research. researchgate.netnih.gov A primary imperative is to fully elucidate its environmental fate and transport dynamics. While models like the Mackay level III fugacity model offer predictions, more empirical data is needed to understand its partitioning and persistence in different environmental compartments like soil, water, and air. oecd.orgwho.int The half-life of TBP is estimated to be between 20 and 40 days in the atmosphere, where it can be degraded by hydroxyl radicals. nih.govwho.int

Key research areas include:

Biodegradation Pathways: While TBP is generally not readily biodegradable, certain microorganisms have shown the ability to degrade it. tandfonline.comwho.int Studies have identified bacteria, such as Ochrobactrum sp. and Bacillus sp., that can utilize TBP as a carbon source, typically through sequential reductive debromination. tandfonline.comnih.govoup.com Further research is needed to understand the conditions that favor biodegradation and the full range of metabolic pathways, including methylation and hydroxylation. acs.orgnih.gov

Metabolites and Isomers: The environmental role and impact of TBP's degradation products, such as 2,4-dibromophenol (B41371), and structural isomers like 2,4,5-tribromophenol, are not well understood and require more investigation. researchgate.netnih.gov Research has shown that TBP can be a precursor to the formation of more complex and potentially toxic compounds like polybrominated dibenzo-p-dioxins (PBDDs) through enzymatic processes in the environment. diva-portal.orgacs.org

Analytical Method Development: The development of more sensitive and efficient analytical methods is crucial for detecting the low concentrations of TBP and its metabolites found in environmental and biological samples. pharmtech.com Current methods often rely on gas chromatography-mass spectrometry (GC-MS), but advanced techniques like UPLC-MS/MS are being employed to achieve lower detection limits. mdpi.comanalytice.comresearchgate.netnih.gov

Future Environmental Burden: The continued introduction of new types of BFRs, which may degrade into TBP, means that this compound will remain environmentally relevant for the foreseeable future, highlighting the need for ongoing monitoring and research. researchgate.netnih.gov

Detailed Research Findings

Physicochemical Properties

2,4,6-Tribromophenol is a solid at room temperature, typically appearing as white to off-white needle-like or prismatic crystals with a distinct phenolic odor. oecd.orgwikipedia.orgwho.int Its key physicochemical properties are summarized in the table below. The three bromine atoms on the phenolic ring significantly influence its properties, leading to low water solubility and a higher octanol-water partition coefficient compared to less brominated phenols. who.int

Table 1: Physicochemical Properties of 2,4,6-Tribromophenol

Property Value Source(s)
Molecular Formula C₆H₃Br₃O wikipedia.org
Molar Mass 330.8 g/mol wikipedia.org
Appearance White to almost white crystalline powder/needles oecd.orgwikipedia.orgwho.int
Melting Point 93.9 - 95.5 °C oecd.orgwikipedia.orgdrugbank.com
Boiling Point 244 °C oecd.orgwikipedia.org
Water Solubility 59 mg/L (at 25 °C) oecd.orgdrugbank.com
log Kow (Octanol-Water Partition Coefficient) 3.89 - 4.13 oecd.orgdrugbank.com
pKa 5.97 - 6.8 oecd.orgdrugbank.com
Vapour Pressure 4.2 x 10⁻² Pa (at 25 °C) oecd.orgscbt.com

| Henry's Law Constant | 4.77 x 10⁻⁸ atm·m³/mole | oecd.org |

Analytical Methods for Detection

The accurate quantification of 2,4,6-Tribromophenol in diverse and complex matrices requires sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used method. analytice.com For trace-level detection, more advanced methods such as tandem mass spectrometry (GC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed, often in conjunction with sample pre-concentration techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). mdpi.comnih.gov

Table 2: Selected Analytical Methods for 2,4,6-Tribromophenol

Analytical Technique Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Source(s)
GC-MS Water LOQ: 0.05 µg/L analytice.com
UPLC-MS/MS Groundwater LOD: 0.1 ng/L mdpi.com
GC-MS/MS with SBSE Solid Dosage Formulations LOD: 1-100 pg/tablet nih.gov
GC-MS/MS with SBSE Water-based Solutions LOD: 0.04-4 ng/L nih.gov

Environmental Distribution

The environmental distribution of 2,4,6-Tribromophenol can be estimated using fugacity models. The Mackay level III model predicts where the chemical will partition if released into a specific environmental compartment. If released into soil, it is predicted to remain almost entirely in the soil. oecd.org When released into water, the majority stays in the water phase, with a smaller fraction partitioning to sediment. oecd.org A release into the air results in significant transport to both soil and water. oecd.org

Table 3: Predicted Environmental Distribution of 2,4,6-Tribromophenol (Mackay Level III Fugacity Model)

Release Compartment % in Air % in Water % in Soil % in Sediment Source(s)
Air 29.2% 21.4% 47.8% - oecd.org
Water - 92.9% - 7.1% oecd.org

| Soil | - | - | 99.9% | - | oecd.org |

Chemical Compounds Mentioned

Table 4: List of Chemical Compounds

Compound Name
2,4,5-Tribromophenol
2,4,6-Tribromoanisole (B143524)
2,4,6-Tribromophenol (TBP)
2,4-Dibromophenol (2,4-DBP)
2,6-Dibromophenol (B46663)
4-Bromophenol
Bismuth tribromophenate
Bromine
Epoxy Resin
Pentabromophenol (PBP)
Phenol
Polybrominated dibenzo-p-dioxins (PBDDs)
Polybrominated diphenyl ethers (PBDEs)
Polyurethane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br3O B1355272 2,3,6-Tribromophenol CAS No. 28165-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-tribromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNCNAPAHSSWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543390
Record name 2,3,6-Tribromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-57-3
Record name 2,3,6-Tribromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sources, Production, and Environmental Pathways of 2,4,6 Tribromophenol

Anthropogenic Sources and Industrial Context

2,4,6-Tribromophenol (B41969) (TBP) is a brominated derivative of phenol (B47542) with significant industrial applications. wikipedia.orgkowachemical.comottokemi.com While it has been identified as a natural metabolite in some marine organisms, its prevalence in the environment is largely due to anthropogenic production and use. wikipedia.orgresearchgate.netnih.gov The worldwide production was estimated at 9,500 tonnes per year in 2001. researchgate.netoecd.org Industrially, TBP is valued primarily as a chemical intermediate for the synthesis of high-value brominated flame retardants (BFRs) and as a reactive flame retardant itself. oecd.orgnih.govalfa-industry.com It is also utilized as a wood preservative and fungicide. wikipedia.orgkowachemical.comnih.gov

Industrial Production Routes and Methodologies

The industrial synthesis of 2,4,6-Tribromophenol has evolved from conventional methods with significant environmental drawbacks to more sophisticated, environmentally benign processes that offer higher purity and yield.

The traditional and most direct method for producing 2,4,6-Tribromophenol is the direct bromination of phenol. nih.gov This process typically involves adding elemental bromine to an aqueous solution of phenol. google.comprepchem.com While straightforward, this pathway is inefficient. A major disadvantage is that only half of the bromine reactant is incorporated into the phenol ring; the other half is converted into hydrogen bromide (HBr) as a byproduct. google.com This results in poor atom economy, increases production costs, and generates a significant acidic waste stream that requires treatment or recycling. google.comresearchgate.net The resulting product often contains impurities, such as inorganic bromides, which can affect its quality. google.com

To overcome the limitations of conventional synthesis, several "green" or environmentally friendly methodologies have been developed. These approaches focus on improving efficiency, reducing waste, and utilizing less hazardous materials.

One notable method uses phenol and hydrobromic acid as raw materials with hydrogen peroxide as the oxidant, often in a water or water-ethanol solvent system. google.com This process can utilize industrial byproduct HBr, does not generate additional HBr waste, and produces 2,4,6-TBP with high purity (>99%) and yields between 89-95%. google.com

Other innovative approaches include:

Solid-Support Synthesis: Using potassium permanganate (B83412) (KMnO₄) and quaternary ammonium (B1175870) bromide on a silica (B1680970) gel support. This solvent-free grinding method is efficient, fast, and minimizes waste. tandfonline.com

Recyclable Catalyst Systems: Employing an AlBr₃-Br₂ system in an aqueous medium. This method allows for fast, regioselective bromination and the catalyst system can be recycled for several cycles. researchgate.net

Biomimetic Oxidation: A process involving peroxovanadium(V)-mediated oxidation of bromide, which synthesizes stable, crystalline organic ammonium tribromides (OATB) that can then be used to brominate phenol. This method avoids the direct use of Br₂ and HBr. ias.ac.in

In Situ Bromine Generation: Reacting a metal bromide salt with hydrogen peroxide in a sulfuric acid solution. This allows for the simultaneous generation of bromine and its regeneration from the HBr formed during the reaction, avoiding the need for gaseous chlorine. google.com

Table 1: Comparison of Synthetic Methodologies for 2,4,6-Tribromophenol

Methodology Key Reagents Solvent Key Advantages Reported Yield
Conventional Phenol, Bromine (Br₂) Water Simple, direct reaction. Nearly quantitative (lab scale) prepchem.com
H₂O₂ Oxidation Phenol, Hydrobromic Acid, Hydrogen Peroxide Water or Water/Ethanol Utilizes byproduct HBr, no HBr waste, high purity. google.com 89-95% google.com
Solid-Support Quaternary Ammonium Bromide, KMnO₄ Solvent-free (Silica gel) Environmentally friendly, solvent-free, fast. tandfonline.com 87% tandfonline.com
Recyclable Catalyst Phenol, AlBr₃-Br₂ Water Fast, eco-friendly, recyclable catalyst system. researchgate.net 98% researchgate.net
Conventional Synthetic Pathways

Role as a Chemical Intermediate in the Synthesis of Brominated Compounds

The predominant industrial use of 2,4,6-TBP is as a foundational building block for other brominated chemicals, particularly flame retardants. wikipedia.orgnih.govoecd.org Its reactive hydroxyl group and high bromine content make it an ideal starting material. oecd.orgnbinno.com

2,4,6-TBP serves as a key intermediate in the production of several high-performance BFRs. alfa-industry.com It is a precursor for both additive and reactive flame retardants used in polymers like epoxy resins, polyurethanes, and polyesters. alfa-industry.comnbinno.com

Notable derivatives synthesized from 2,4,6-TBP include:

Tris(2,4,6-tribromophenoxy) Triazine: A flame retardant known for its high thermal stability.

Tris(2,4,6-tribromophenyl) phosphate (B84403): An additive flame retardant. alfa-industry.com

Brominated Epoxy Resins: TBP can be used to create brominated epoxy oligomers that are then incorporated into electronic circuit boards. researchgate.net

Degradation Product: TBP is also known to be a degradation product of other BFRs, such as Tetrabromobisphenol A (TBBPA), during environmental or biotic processes. nih.govnih.gov

2,4,6-TBP is used to synthesize various brominated phenoxy ethers that function as flame retardants. The reaction typically involves the phenolic hydroxyl group of TBP.

Key examples include:

1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE): A novel brominated flame retardant synthesized from 2,4,6-TBP and 1,2-dibromoethane. nih.gov

Poly-2,6-dibromophenylene ether: A flame retardant polymer produced from 2,4,6-TBP, suitable for use in engineering plastics like nylon 66 and thermoplastic polyesters. alfa-industry.com

2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE): This compound is synthesized by the electrophilic addition of bromine to allyl-2,4,6-tribromophenyl ether (ATE), which itself is derived from 2,4,6-TBP. researchgate.net

2,4,6-tribromophenoxy-ether: Formed when TBP is used to "cap" the terminal hydroxyl group of a polymer during the polymerization of oxirane, rendering the resulting polymer flame resistant. oecd.org

Table 2: Examples of Compounds Synthesized from 2,4,6-Tribromophenol

Derivative Compound Chemical Class Primary Application
Tris(2,4,6-tribromophenyl) phosphate Organophosphate Ester Additive Flame Retardant alfa-industry.com
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) Brominated Ether Additive Flame Retardant nih.gov
Poly-2,6-dibromophenylene ether Polymer Reactive Flame Retardant alfa-industry.com
2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) Brominated Ether Additive Flame Retardant researchgate.net
Brominated Epoxy Resins Polymer Reactive Flame Retardant researchgate.net
Precursor for Brominated Flame Retardants and Their Derivatives

Natural Occurrence and Biogenic Formation

2,4,6-Tribromophenol is not only a synthetically produced chemical but is also a naturally occurring substance, primarily in marine environments. who.int Its biogenic formation is a key contributor to its ubiquitous presence.

Biosynthesis by Marine Organisms and Ecological Roles

A variety of marine organisms are known to biosynthesize 2,4,6-TBP and other simple brominated phenols. who.int These compounds are considered secondary metabolites. Several species of marine algae, including red, green, and brown macroalgae, produce 2,4,6-TBP, often in high concentrations. researchgate.netawi.de For instance, the brown macroalgae Sargassum siliquastrum has been found to contain significant levels of 2,4,6-TBP. awi.de The biosynthesis in algae is catalyzed by enzymes like bromoperoxidases, which facilitate the bromination of phenolic precursors. mdpi.com Vanadium-dependent bromoperoxidases are particularly abundant in marine algae and are crucial in the formation of brominated compounds. The proposed biosynthetic pathway in the green alga Ulva lactuca suggests that 4-hydroxybenzoic acid is a likely precursor to 2,4,6-TBP.

In addition to algae, marine invertebrates such as polychaetes (e.g., Lanice conchilega), acorn worms (Enteropneusta), and sponges are significant producers of bromophenols. who.intnih.gov Acorn worms, for example, can excrete large quantities of these compounds. who.int The production of 2,4,6-TBP in these organisms is thought to serve important ecological functions. The primary role is believed to be chemical defense against predators and biofouling. researchgate.netawi.dehelcom.fi The "sea-like" or "ocean" taste and flavor of some seafood are often attributed to the presence of these naturally occurring bromophenols. awi.de

Table 1: Marine Organisms Known to Produce 2,4,6-Tribromophenol

Category Organism Examples Reference
Algae Sargassum siliquastrum (brown macroalgae), Padina arborescens, Lobophora variegata, Ulva lactuca (green alga), Ceramium tenuicorne, Rhodomela larix (red algae) awi.demdpi.com
Invertebrates Lanice conchilega (polychaete), Acorn worms (Enteropneusta), Sponges (Aplysina aerophoba) who.intnih.govasm.org
Bacteria Pseudoalteromonas spp. (marine gammaproteobacteria) researchgate.net

Formation from Degradation of Other Organic Pollutants

2,4,6-TBP is also formed in the environment through the degradation of more complex brominated organic pollutants, which are often used as flame retardants.

Transformation Products of Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers (PBDEs), a class of widely used flame retardants, can degrade to form bromophenols. researchgate.net Research has demonstrated that the UV irradiation of various PBDE congeners (e.g., BDE-153, BDE-154) and technical mixtures in conditions simulating natural sunlight leads to their photolytic degradation. acs.org This process involves the cleavage of the diphenyl ether bond, resulting in the formation of several bromophenols, with 2,4,6-TBP being one of the prominent products. acs.org The formation of meta-substituted bromophenols during this process can potentially be used as markers to distinguish photolytic PBDE transformation products from naturally produced bromophenols, which typically feature bromine substituents in ortho- and para-positions. acs.org

Degradation Byproducts of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A (TBBPA) is one of the most extensively used brominated flame retardants and is a significant source of 2,4,6-TBP in the environment. awi.deresearchgate.net The degradation of TBBPA can occur through various processes, leading to the formation of 2,4,6-TBP. For instance, the ozonation of water containing TBBPA has been shown to completely remove the parent compound, with 2,4,6-TBP being identified as an initial degradation product. plos.orgresearchgate.net This transformation involves the cleavage of the central carbon atom of the TBBPA molecule. plos.org Photolytic degradation is another important pathway; exposure of TBBPA to strong UV light can also yield 2,4,6-TBP as a major product. awi.deresearchgate.net Furthermore, anaerobic biodegradation of TBBPA can lead to the formation of 2,4,6-TBP as a metabolite. researchgate.net

Table 2: Formation of 2,4,6-TBP from Precursor Pollutants

Precursor Pollutant Degradation Process Key Finding Reference
Polybrominated Diphenyl Ethers (PBDEs) Photolysis (UV irradiation) Cleavage of the ether bond in PBDEs results in the formation of various bromophenols, including 2,4,6-TBP. acs.org
Tetrabromobisphenol A (TBBPA) Ozonation Complete removal of TBBPA with 2,4,6-TBP observed as an initial intermediate product. plos.orgresearchgate.net
Tetrabromobisphenol A (TBBPA) Photolysis (UV light) 2,4,6-TBP is a major product of TBBPA degradation under strong UV light. awi.deresearchgate.net
Tetrabromobisphenol A (TBBPA) Anaerobic Biodegradation Can be produced as a metabolite during the anaerobic breakdown of TBBPA. researchgate.net

Mechanisms of Formation from Related Brominated Phenolic Chemicals

2,4,6-TBP can be formed from other less-brominated phenolic compounds through enzymatic and chemical processes. In marine environments, bromoperoxidase enzymes can catalyze the further bromination of existing bromophenols. acs.org For example, studies have shown that 2,4-dibromophenol (B41371) (2,4-DBP) can be transformed into 2,4,6-TBP by bromoperoxidase isolated from the marine red alga Corallina officinalis. acs.org This reaction proceeds in the presence of bromide ions and hydrogen peroxide. acs.org Similarly, the reductive debromination of more highly brominated phenols can also lead to the formation of 2,4,6-TBP, although it is more commonly a product of further bromination or the degradation of larger molecules. The transformation of brominated phenols is a dynamic process, with various congeners interconverting based on the prevailing environmental and biological conditions. asm.org

Environmental Fate and Transformation Mechanisms of 2,4,6 Tribromophenol

Abiotic Transformation Processes

Abiotic transformation involves non-biological processes that degrade or alter the chemical structure of 2,4,6-TBP. Key among these are photolytic degradation and hydrolysis.

Photolytic Degradation Pathways in Environmental Compartments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the atmosphere, vapor-phase 2,4,6-TBP is subject to degradation by reacting with photochemically produced hydroxyl radicals. who.intscbt.com The estimated half-life for this reaction in the air is between 20 and 40 days. who.int Direct photolysis by UV light has been shown to have a half-life of 4.6 hours. oecd.org However, since 2,4,6-TBP tends to partition to soil and sediment where UV light penetration is low, this is not considered a primary degradation route in these environments. who.int Particulate-phase 2,4,6-TBP is removed from the atmosphere through wet and dry deposition. who.int

In aqueous solutions, the phototransformation of 2,4,6-TBP can occur, although it does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight. nih.gov However, studies have shown that under certain conditions, such as the presence of nitrate (B79036) and UV light, an advanced reduction process can lead to the debromination of 2,4,6-TBP. nih.gov Abiotic transformation of bromophenols like 2,4,6-TBP can sometimes lead to the formation of more toxic and persistent products. researchgate.net

Table 1: Estimated Half-lives of 2,4,6-Tribromophenol (B41969) due to Photolytic Degradation
Environmental CompartmentDegradation ProcessEstimated Half-life
Atmosphere (vapor phase)Reaction with hydroxyl radicals20-40 days who.int
Air (direct UV)Direct photolysis4.6 hours oecd.org

Hydrolytic Stability and Reaction Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. 2,4,6-TBP is considered to be stable in water and is not expected to undergo hydrolysis in the environment, regardless of pH, due to the absence of hydrolyzable functional groups. oecd.orgnih.gov This stability means that hydrolysis is not a significant environmental fate process for this compound.

Biotic Transformation and Biodegradation Pathways

Biotic transformation, or biodegradation, involves the breakdown of 2,4,6-TBP by living organisms, primarily microorganisms. This is a crucial process in determining the ultimate fate of the compound in the environment.

Microbial Degradation Mechanisms

Microorganisms have evolved various mechanisms to degrade halogenated organic compounds like 2,4,6-TBP. These mechanisms can be broadly categorized into reductive debromination and oxidative biodegradation. Several bacterial strains capable of degrading 2,4,6-TBP have been isolated and studied, including species of Ochrobactrum and Bacillus. oup.comnih.govnih.gov

Reductive debromination is a process where bromine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This process is a major degradation pathway for 2,4,6-TBP under both anaerobic and aerobic conditions. nih.gov

Studies have shown that various microorganisms can sequentially debrominate 2,4,6-TBP. For instance, Ochrobactrum sp. strain TB01 was found to degrade 2,4,6-TBP to phenol (B47542) through the intermediates 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP). oup.comnih.govtandfonline.com This process required NADH. oup.comnih.gov Similarly, Bacillus sp. GZT has been shown to degrade 2,4,6-TBP via reductive debromination, with the potential for simultaneous debromination at both ortho- and para-positions. nih.govsigmaaldrich.com

In anaerobic environments, such as marine sediments, microorganisms associated with sponges like Aplysina aerophoba have demonstrated the ability to reductively debrominate 2,4,6-TBP. asm.org The process was observed under methanogenic and sulfidogenic conditions, with 2,6-dibromophenol (B46663) and 2-bromophenol identified as intermediates. asm.org

Table 2: Microbial Strains and their Reductive Debromination of 2,4,6-Tribromophenol
Microbial Strain/ConsortiumConditionIntermediatesFinal Product
Ochrobactrum sp. TB01Aerobic2,4-Dibromophenol, 2-BromophenolPhenol oup.comnih.govtandfonline.com
Bacillus sp. GZTAerobicBrominated compoundsMineralization nih.gov
Sponge-associated microorganisms (Aplysina aerophoba)Anaerobic (methanogenic, sulfidogenic)2,6-Dibromophenol, 2-BromophenolPhenol asm.org
Desulfovibrio sp.AnaerobicNot specifiedNot specified oup.com

Oxidative biodegradation involves the introduction of oxygen into the aromatic ring, often leading to ring cleavage and complete mineralization to carbon dioxide and water. While reductive debromination is a primary initial step, subsequent oxidative processes are necessary for the complete breakdown of the resulting phenol.

Some studies have indicated that after reductive debromination to phenol, the phenol can be further metabolized. asm.org For example, in a study on the degradation of tetrabromobisphenol A (TBBPA), the intermediate 2,4,6-TBP was reductively dehalogenated to phenol, which was then further metabolized under anaerobic conditions. asm.org

In some cases, oxidative processes can occur alongside debromination. Research on Bacillus sp. GZT identified not only brominated intermediates but also three oxidative products, suggesting a complex degradation mechanism involving both reductive and oxidative steps. nih.gov Furthermore, a minor pathway involving methylated debromination was also observed in this strain. nih.gov In rice plants, 2,4,6-TBP was shown to undergo various transformations including hydroxylation and coupling reactions, indicating oxidative metabolism. acs.orgnih.gov


Microbial Communities and Strain-Specific Degradation Capabilities (e.g., Ochrobactrum species, Bacillus sp. GZT)

Specific microbial communities and individual bacterial strains have demonstrated notable capabilities in degrading 2,4,6-Tribromophenol (2,4,6-TBP). Among these, species from the genera Ochrobactrum and Bacillus have been subjects of detailed research for their efficiency in breaking down this compound.

Ochrobactrum sp. strain TB01, isolated from soil contaminated with brominated pollutants, has shown the ability to use 2,4,6-TBP as its sole source of carbon and energy. tandfonline.comoup.comebi.ac.uknih.gov This strain can degrade 100 μM of 2,4,6-TBP within 36 hours in a growing culture. tandfonline.comoup.comnih.gov The degradation process involves sequential reductive debromination, where 2,4,6-TBP is converted to phenol via the intermediates 2,4-dibromophenol (2,4-DBP) and 2-bromophenol (2-BP). tandfonline.comoup.comebi.ac.uknih.gov For this debromination to occur, the presence of NADH is required. tandfonline.comoup.comnih.gov In a resting cell assay, Ochrobactrum sp. TB01 was able to achieve complete degradation of 2,4,6-TBP, releasing three moles of bromine ions for every mole of 2,4,6-TBP. tandfonline.comoup.comebi.ac.uknih.gov

Another significant microorganism is Bacillus sp. GZT, an aerobic strain isolated from river sludge in an electronic waste-dismantling region. gdut.edu.cngdut.edu.cnresearchgate.net This strain is capable of both debrominating and mineralizing 2,4,6-TBP. gdut.edu.cnresearchgate.net Under optimal laboratory conditions, Bacillus sp. GZT degraded 93.2% of the initial 2,4,6-TBP and achieved an 89.3% debromination efficiency within 120 hours. gdut.edu.cn Bioaugmentation of river water and sediment microcosms with Bacillus sp. GZT led to a 40.7% removal of 2,4,6-TBP over a 7-week period, a significant enhancement compared to unamended controls. gdut.edu.cnnih.gov The degradation efficiency of Bacillus sp. GZT can be further enhanced by the addition of substances like glucose, yeast extract, sodium lactate, and sodium propionate. gdut.edu.cnnih.gov A dehalogenase enzyme isolated from Bacillus sp. GZT has been identified as a key component in the degradation process. gdut.edu.cn This enzyme, with a molecular mass of 63.4 kDa, showed optimal activity at 35°C and was promoted by the presence of H₂O₂, NADPH, Mn²⁺, and Mg²⁺. gdut.edu.cn

Table 1: Microbial Degradation of 2,4,6-Tribromophenol


Role of Microbial Metabolism in Formation of Secondary Metabolites (e.g., 2,4,6-Tribromoanisole)

The microbial metabolism of 2,4,6-TBP can lead to the formation of secondary metabolites, with 2,4,6-Tribromoanisole (B143524) (2,4,6-TBA) being a notable example. bris.ac.ukbris.ac.ukwikipedia.org This transformation is a methylation process where a methyl group is added to the hydroxyl group of the 2,4,6-TBP molecule. bris.ac.uk

This conversion is carried out by a variety of fungi and bacteria that are commonly found in the environment. wikipedia.org For instance, strains of the xerophilic fungus Paecilomyces variotii have been shown to quantitatively convert 2,4,6-TBP into 2,4,6-TBA. acs.org Other microorganisms implicated in this transformation include species of Aspergillus, Penicillium, Actinomycetes, Botrytis cinerea, Rhizobium, and Streptomyces. wikipedia.org

The formation of 2,4,6-TBA is significant because of its distinct musty or moldy odor, which is detectable by humans at extremely low concentrations. bris.ac.ukbris.ac.uk This has led to instances of product recalls for items that have become contaminated with 2,4,6-TBA, often from packaging materials like wooden pallets that were treated with 2,4,6-TBP as a fungicide. bris.ac.ukbris.ac.ukwikipedia.org The leaching of 2,4,6-TBA from treated wood, such as wine casks, can also be responsible for the phenomenon known as "cork taint" in wines. bris.ac.ukbris.ac.uk

Biotransformation in Terrestrial and Aquatic Flora (e.g., Rice Plants)

Studies on rice plants (Oryza sativa) have provided significant insights into the biotransformation of 2,4,6-TBP in flora. When exposed to 2,4,6-TBP through hydroponic systems, rice plants have been shown to metabolize the compound extensively. nih.govacs.org After a 5-day exposure, it was found that 99.2% of the initial 2,4,6-TBP had been metabolized by the rice plants. nih.govacs.org This biotransformation process involves a series of metabolic reactions, categorized into Phase I and Phase II, which ultimately lead to the formation of a variety of metabolites. nih.govacs.org In one study, a total of 40 different transformation products were identified, with 9 being Phase I metabolites and 31 being Phase II metabolites. nih.govacs.orgresearchgate.net The majority of these metabolites (39) were located in the roots, with 10 of them being translocated to the stems and leaves. nih.govacs.orgresearchgate.net

Phase I Metabolic Reactions (Debromination, Hydroxylation, Methylation)

Phase I metabolism of 2,4,6-TBP in rice plants involves several key reactions: debromination, hydroxylation, and methylation. nih.govacs.org

Debromination: This process involves the removal of bromine atoms from the 2,4,6-TBP molecule. In rice plants, the primary debromination product observed is 2,4-dibromophenol, indicating that the bromine atom at the ortho position is preferentially removed. nih.gov

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the aromatic ring. This is a common metabolic pathway for xenobiotics in plants. nih.gov

Methylation: This involves the addition of a methyl (-CH₃) group. nih.govacs.org

These Phase I reactions modify the structure of 2,4,6-TBP, often making it more reactive and preparing it for the subsequent Phase II conjugation reactions. nih.gov

Phase II Conjugation Reactions (Sulfation, Glycosylation)

Following Phase I modifications, or in some cases directly, 2,4,6-TBP and its metabolites undergo Phase II conjugation reactions in rice plants. nih.govacs.orgnsf.gov These reactions involve the attachment of endogenous molecules, such as sulfates or sugars, to the xenobiotic, which generally increases its water solubility and facilitates its sequestration or excretion. researchgate.netnih.govslideshare.net

Sulfation: This is the addition of a sulfate (B86663) group. In studies with rice seedlings and cell cultures, 2,4,6-TBP was rapidly transformed to produce sulfated conjugates. researchgate.netnih.govacs.orgfigshare.comnih.gov The predominant sulfated conjugate (TP₄₀₈) was found to be excreted from the rice roots into the hydroponic solution and could also be transported vertically to the leaf sheath and leaves. researchgate.netnih.govacs.orgfigshare.comnih.gov

Glycosylation: This involves the attachment of a sugar moiety, typically glucose. researchgate.netnih.gov Like sulfation, glycosylation of 2,4,6-TBP occurs rapidly in rice. researchgate.netnih.govacs.orgfigshare.comnih.gov The main glycosylation conjugate (TP₄₉₀) was also excreted into the surrounding solution but, unlike the sulfated conjugate, was primarily sequestered within the cell vacuoles and walls of the roots. researchgate.netnih.govacs.orgfigshare.comnih.gov

Table 2: Phase I and II Biotransformation of 2,4,6-Tribromophenol in Rice Plants


Dimeric Reactions and Formation of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) and Polybrominated Dibenzo-p-dioxins/Dibenzofurans (PBDD/Fs)

A significant finding in the study of 2,4,6-TBP metabolism in rice plants is the occurrence of dimeric reactions, leading to the formation of more complex and potentially more toxic compounds. nih.govacs.org These reactions involve the coupling of 2,4,6-TBP molecules or their metabolites.

Environmental Distribution and Compartmentalization

2,4,6-TBP is found in various environmental compartments due to both natural and anthropogenic sources. researchgate.netwho.int It has been detected in the air, water, soil, and sediment. researchgate.netwho.intoecd.org

The distribution of 2,4,6-TBP between these compartments is influenced by its physicochemical properties. Mackay Level III fugacity modeling provides predictions of its environmental fate. who.intoecd.org

Release to Soil: If released into the soil, it is predicted that 99.9% of the 2,4,6-TBP will remain in the soil, with very little migration to other compartments. oecd.org

Release to Water: When released into water, approximately 92.9% is expected to stay in the water, while 7.1% partitions to the sediment. oecd.org Volatilization from water surfaces is not considered a major fate process. who.int

Release to Air: If released into the air, a significant portion is expected to partition to other media. Modeling suggests that 29.2% would remain in the air, with 21.4% transported to water and 47.8% to soil. oecd.org In the atmosphere, it can exist in both vapor and particulate phases and is subject to removal by wet and dry deposition. who.int

Monitoring data has confirmed the presence of 2,4,6-TBP in various environmental samples. For example, estuarine sediment concentrations have been measured as high as 3,690 µg/kg dry weight. who.int In surface freshwater, concentrations of up to 0.3 µg/L have been reported. who.int It has also been detected in house dust and both indoor and outdoor air. researchgate.net

Table 3: Predicted Environmental Distribution of 2,4,6-Tribromophenol (Mackay Level III Model)


Table of Compound Names


Application of Fugacity Models for Environmental Partitioning

Fugacity models, such as the Mackay Level III model, are utilized to predict the environmental distribution of chemical substances. who.intoecd.org These models estimate the partitioning of a chemical into different environmental compartments like air, water, soil, and sediment based on its physical and chemical properties.

For 2,4,6-Tribromophenol (2,4,6-TBP), fugacity modeling indicates that its environmental distribution is highly dependent on the compartment of release. oecd.org When released into the air, a significant portion is expected to be transported to soil (47.8%) and water (21.4%), with 29.2% remaining in the air. oecd.org If released into water, the majority (92.9%) is predicted to stay within the water compartment, with a smaller fraction (7.1%) partitioning to sediment. oecd.org In the case of a soil release, 2,4,6-TBP is overwhelmingly expected to remain in the soil (99.9%). oecd.org

Table 1: Predicted Environmental Distribution of 2,4,6-Tribromophenol Using a Mackay Level III Fugacity Model

Release Compartment% in Air% in Water% in Soil% in Sediment
Air 29.221.447.8-
Water -92.9-7.1
Soil --99.9-
Data from a study utilizing a generic level III fugacity model. oecd.org

These predictions are influenced by key physical-chemical properties of 2,4,6-TBP, such as its vapor pressure, water solubility, and octanol-water partition coefficient (log Kow). oecd.org The model uses these parameters to calculate the fugacity capacity of each environmental compartment, which determines the chemical's tendency to reside in that medium.

Volatilization and Atmospheric Transport Considerations

The potential for 2,4,6-TBP to volatilize and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. With an estimated vapor pressure of 4 x 10⁻² Pa at 25°C, 2,4,6-TBP is considered a semivolatile organic compound and is expected to exist in both the vapor and particulate phases in the atmosphere. who.intscbt.com

Once in the atmosphere, particulate-phase 2,4,6-TBP can be removed through wet and dry deposition. who.intscbt.com The vapor-phase of 2,4,6-TBP is subject to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 34 days. guidechem.comscbt.com

Volatilization from water surfaces is not considered a major fate process for 2,4,6-TBP. who.intscbt.com This is supported by its estimated Henry's Law constant of 3.6 x 10⁻³ Pa·m³/mol. who.int However, some studies suggest that volatilization can occur. For instance, one study noted that approximately 5.25% of the initial amount of 2,4,6-TBP volatilized from a hydroponic solution over 120 hours. nih.gov Another study using a fugacity model predicted that over 80% of 2,4-dibromoanisole, a related compound, can volatilize from surface seawater. researchgate.net

Table 3: Physical Properties of 2,4,6-Tribromophenol Related to Volatilization

PropertyValueReference
Vapor Pressure (25°C) 4 x 10⁻² Pa who.intscbt.com
Henry's Law Constant 3.6 x 10⁻³ Pa·m³/mol who.int
Atmospheric Half-life ~34 days guidechem.comscbt.com
These properties influence the compound's tendency to enter the atmosphere and its persistence there.

Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) from 2,4,6-Tribromophenol

2,4,6-Tribromophenol is a known precursor to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs), which are highly toxic and persistent environmental pollutants. researchgate.netnih.govacs.org The formation of these compounds from 2,4,6-TBP can occur under various conditions, particularly thermal stress. researchgate.netnih.gov

Thermal Reaction Conditions and Mechanisms

The thermal decomposition of 2,4,6-TBP can lead to the formation of PBDD/Fs. aaqr.org Studies have shown that the pyrolysis of 2,4,6-TBP can produce two major brominated dioxin isomers through direct condensation and a Smiles rearrangement. researchgate.net The yields of PBDD/Fs from the pyrolysis of 2,4,6-TBP have been reported to be as high as 56% at 500°C and 89% at 600°C. aaqr.org

The formation of PBDD/Fs is influenced by temperature, with maximum yields of major dioxins often observed at specific temperature ranges. For example, one study found the maximum yield of major dioxins from a similar compound, 2,4-dibromophenol, occurred at 400°C, with decomposition and debromination occurring at 500°C. researchgate.net

Radical Intermediates and Coupling Reactions

The formation of PBDD/Fs from 2,4,6-TBP involves the generation of radical intermediates. researchgate.netnih.govresearchgate.net The reaction between 2,4,6-TBP and active hydrogen radicals can produce key radical species such as the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. researchgate.netresearchgate.net

The self- and cross-combinations of these radical species and 2,4,6-TBP can then lead to the formation of PBDDs and PBDFs. researchgate.netresearchgate.net For example, 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TBDF) is generated through C-C coupling reactions of radical intermediates from the debromination of 2,4,6-TBP. researchgate.netnih.gov The formation of 2,3,7,8-substituted PBDD/Fs involves more complex processes including debromination, bromine substitution, and bromine rearrangement reactions. researchgate.netnih.gov

Catalytic Effects on PBDD/F Formation Pathways

The formation of PBDD/Fs from 2,4,6-TBP can be influenced by the presence of catalysts. researchgate.netnih.gov Metals and metal oxides, in particular, can have a significant catalytic effect. researchgate.netnih.gov

Studies have investigated the effects of adding copper (Cu), iron (Fe), and antimony(III) oxide (Sb₂O₃) on the formation of PBDD/Fs from 2,4,6-TBP. researchgate.netnih.gov It was found that these catalysts tend to accelerate the formation of ortho-substituted PBDD/Fs more than 2,3,7,8-PBDD/Fs. researchgate.netnih.gov The catalytic effect of copper is particularly high, proceeding through the Ullmann reaction, while iron shows the highest effect on bromophenol oxidation. researchgate.netnih.gov These findings demonstrate that both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs can be generated from 2,4,6-TBP, and the presence of catalysts can significantly impact the types and quantities of PBDD/Fs formed. researchgate.netnih.gov

Theoretical Studies of PBDD/F Formation Mechanisms

Theoretical studies, predominantly employing quantum chemical methods such as Density Functional Theory (DFT), have become indispensable for unraveling the intricate gas-phase formation mechanisms of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) from 2,4,6-tribromophenol (2,4,6-TBP). acs.orgnih.gov These computational investigations provide detailed insights into reaction pathways, transition states, and kinetic parameters that are often difficult to determine experimentally. acs.orgacs.org

A central finding from theoretical modeling is the critical role of radical species derived from 2,4,6-TBP. researchgate.netresearchgate.net Under thermal conditions, reactions, particularly with active hydrogen radicals, lead to the formation of three principal radical intermediates: the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. researchgate.netresearchgate.net The subsequent self-condensation and cross-combination reactions of these radicals are the primary routes to PBDD/F congeners. researchgate.net

Historically, it was often presumed that ortho-disubstituted phenols like 2,4,6-TBP would predominantly form the more toxic dioxin-type products. researchgate.net However, comprehensive theoretical studies have demonstrated that feasible pathways exist for the formation of both PBDDs and PBDFs. researchgate.netresearchgate.net The combination of the key radical species and 2,4,6-TBP itself can yield not only PBDD products such as 1,3,6,8-TeBDD and 1,3,7,9-TeBDD but also PBDFs like 1,3,6,8-TeBDF and 2,4,6,8-TBDF. researchgate.netresearchgate.net Notably, theoretical calculations have shown that reaction pathways involving the phenyl carbon sites on the substituted phenyl and phenoxyl diradicals are more favorable, both thermodynamically and kinetically, than those involving the bromophenoxyl radical or the parent 2,4,6-TBP molecule. researchgate.net

Detailed Research Findings

Computational studies utilize sophisticated methods to map the potential energy surfaces of these reactions. Geometries and frequencies of stationary points are often calculated at levels like MPWB1K/6-31+G(d,p), with further energy refinement using higher-level basis sets such as MPWB1K/6-311+G(3df,2p). acs.org From these calculations, crucial kinetic parameters, including potential energy barriers (ΔE) and reaction heats (ΔH), are determined. acs.org Furthermore, rate constants for elementary reaction steps are evaluated over wide temperature ranges (e.g., 600–1200 K) using canonical variational transition-state (CVT) theory, often incorporating small curvature tunneling (SCT) corrections. acs.orgnih.gov

These theoretical investigations have revealed several key insights:

PBDD vs. PBDF Formation: The formation of PBDDs from bromophenoxy radicals occurs via O-C coupling, while PBDFs are formed through C-C coupling. pops.int

Catalytic Effects: While this section focuses on homogeneous gas-phase reactions, theoretical studies also help interpret experimental findings involving catalysts. For instance, experimental work has shown that the presence of metals like Copper (Cu) and Iron (Fe) can significantly influence formation pathways, with Cu being a particularly effective catalyst for PBDD/F formation via the Ullmann reaction. researchgate.netnih.gov

The data below, derived from descriptions in theoretical studies, illustrates the calculated energetic favorability of different formation pathways.

Table 1: Representative Theoretical Energetic Parameters for PBDD/F Formation Pathways

This table is interactive. You can sort the data by clicking on the column headers.

Reaction PathwayPrecursor RadicalsKey Product TypePotential Barrier (ΔE) (kcal/mol)Reaction Heat (ΔH) (kcal/mol)
PBDD Formation (O-C Coupling)2 x Bromophenoxy RadicalDioxin PrecursorModerateExothermic
PBDF Formation (C-C Coupling)2 x Bromophenoxy RadicalFuran PrecursorHigherExothermic
PBDD Formation (Radical + Molecule)Bromophenoxy Radical + 2,4,6-TBPDioxin PrecursorHighEndothermic
Smiles RearrangementDioxin PrecursorRearranged DioxinLowExothermic
DebrominationPBDD/F CongenerLower-Brominated PBDD/FVariableVariable

Note: This table provides a generalized representation of findings from theoretical studies. Actual calculated values are highly specific to the exact reaction, congeners involved, and the level of theory used.

Advanced Analytical Methodologies for 2,4,6 Tribromophenol Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,4,6-TBP, providing the necessary separation from complex sample components before detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of brominated phenols like 2,4,6-TBP. who.int This method offers high resolution and sensitivity. The use of different detectors can enhance selectivity and lower detection limits.

The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it suitable for detecting 2,4,6-TBP. who.intnih.gov For instance, a method involving solid-phase extraction (SPE) followed by GC-ECD has been developed for the determination of 2,4,6-TBP in chlorinated seawater, achieving detection limits between 7 and 22 ng L⁻¹. nih.govresearchgate.net

Selected Ion Monitoring (SIM) mode in GC-MS provides enhanced sensitivity and specificity by monitoring only a few characteristic ions of the target analyte. who.int This approach significantly lowers the detection limits compared to full-scan mode. For example, GC-MS in SIM mode has been used to detect 2,4,6-TBP in water samples with a detection limit as low as 1 ng/L. who.int In another application, a fast GC-MS method using SIM mode was developed for the analysis of polycyclic aromatic hydrocarbons, where 2,4,6-TBP was used as a surrogate standard. restek.com

GC-MS/MS, or tandem mass spectrometry, further improves selectivity and is used for analyzing 2,4,6-TBP in complex matrices like drug products and packaging materials, with detection limits in the range of 1–100 pg/tablet for solid formulations. nih.govresearchgate.net

Table 1: GC-MS Methods for 2,4,6-TBP Analysis
TechniqueDetector/ModeMatrixDetection LimitReference
GC-MSECDEnvironmental MediaHigher than SIM who.int
GC-MSSIMRaw and Potable Water1 ng/L who.int
GC-MSSIM-- restek.com
GC-MS/MSMRMDrug Products (solid)1-100 pg/tablet nih.govresearchgate.net
GC-MS/MSMRMDrug Products (liquid)0.04-4 ng/L nih.govresearchgate.net
GC-ECDECDChlorinated Seawater7-22 ng L⁻¹ nih.govresearchgate.net

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of 2,4,6-TBP, especially for compounds that are less volatile or thermally labile.

Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) offers rapid and highly efficient separations. This technique has been employed to assess groundwater contamination, achieving very low detection limits of 0.1 ng/L for 2,4,6-TBP. researchgate.net A UPLC-MS/MS method was also developed for the simultaneous determination of several brominated flame retardants, including 2,4,6-TBP, in fish tissue. nih.gov This method reported limits of quantification (LOQs) in the range of 0.1-1 μg/kg wet weight. nih.gov

High-Performance Liquid Chromatography (HPLC-MS/MS) is another robust technique used for the analysis of 2,4,6-TBP. It has been utilized for the simultaneous determination of brominated and phosphate (B84403) flame retardants in polyester (B1180765) curtains. kau.edu.sa HPLC coupled with radiometric detection has also been used in kinetic studies to analyze 2,4,6-TBP and its metabolites in biological samples. nih.gov

Table 2: Liquid Chromatography Methods for 2,4,6-TBP Analysis
TechniqueMatrixDetection Limit/LOQReference
UPLC-MS/MSGroundwater0.1 ng/L researchgate.net
UPLC-MS/MSFish Tissue0.1-1 μg/kg (wet weight) nih.gov
HPLC-MS/MSPolyester Curtains- kau.edu.sa
HPLC-radiometricBiological Samples- nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Various Detectors (ECD, SIM)

Electrophoretic Separation Techniques

Electrophoretic methods offer an alternative to chromatography for the separation of charged or polar compounds.

Capillary Zone Electrophoresis (CZE) has been successfully applied to the simultaneous analysis of several bromophenols, including 2,4,6-TBP, in seafood. jfda-online.comfda.gov.twjfda-online.com This method is valued for its speed and the generation of symmetrical peaks. jfda-online.comfda.gov.twjfda-online.com In one study, an optimized CZE method used a 20 mM borate-NaOH buffer at pH 10.00 with an applied voltage of +30 kV and UV detection at 280 nm. jfda-online.comfda.gov.twjfda-online.com This method demonstrated good linearity and achieved a detection limit of 1.9 mg/mL for 2,4,6-TBP. jfda-online.comfda.gov.twjfda-online.com The technique has been used to determine the concentration of 2,4,6-TBP in seafood species like Trachypenaeus curvirostris and Lepidotrigla microptera. jfda-online.comfda.gov.twjfda-online.com

Table 3: CZE Method for Bromophenol Analysis in Seafood
ParameterConditionReference
Buffer20 mM borate-NaOH (pH 10.00) jfda-online.comfda.gov.twjfda-online.com
Voltage+30 kV jfda-online.comfda.gov.twjfda-online.com
DetectionUV absorbance at 280 nm jfda-online.comfda.gov.twjfda-online.com
Detection Limit (2,4,6-TBP)1.9 mg/mL jfda-online.comfda.gov.twjfda-online.com
Recoveries91.5 - 103.4% jfda-online.comfda.gov.twjfda-online.com

Immunochemical Methods for Detection (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, cost-effective, and high-throughput screening tool for the detection of 2,4,6-TBP. nih.gov These techniques are based on the specific binding of antibodies to the target analyte. slideshare.netaatbio.com

An ELISA method has been established for the analysis of 2,4,6-TBP in wood samples. nih.gov This method involves a simple alkaline extraction followed by analysis on a microplate. nih.gov It boasts a limit of detection of 45 ng/g of 2,4,6-TBP in wood. nih.gov A strong correlation (R² = 0.990) was observed between the results obtained by ELISA and those from GC-MS analysis, validating its accuracy. nih.gov The precision of the ELISA method was found to be below a 22% coefficient of variation. nih.gov Such immunochemical methods are valuable for assessing contamination in various industries and have potential applications in environmental and biological monitoring. nih.gov

Sample Preparation Strategies for Diverse Matrices (e.g., Solid-Phase Microextraction, Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate and concentrate 2,4,6-TBP from complex matrices prior to instrumental analysis, thereby improving sensitivity and reducing interferences.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that has been applied to the analysis of 2,4,6-TBP. Headspace (HS) SPME, coupled with on-fiber derivatization, has been developed for the determination of haloanisoles and their precursor halophenols, including 2,4,6-TBP, in wine. nih.gov In this method, analytes are first concentrated on an SPME fiber, followed by derivatization. nih.gov Another study compared immersion and headspace SPME for the analysis of halophenols in liquid matrices. capes.gov.br

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. A method using SPE followed by GC-ECD was developed for the determination of 2,4,6-TBP and other brominated compounds in chlorinated seawater. nih.govresearchgate.net The study optimized extraction and elution parameters and tested the efficiency of different sorbents, achieving recovery rates between 59% and 101.4%. nih.govresearchgate.net Dispersive solid-phase extraction (d-SPE) has also been used in a rapid sample preparation procedure for the analysis of brominated compounds in fish tissue using UPLC-MS/MS. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another sensitive extraction technique that has been combined with GC-MS/MS for the determination of 2,4,6-TBP in various drug product formulations and packaging materials. nih.gov

Table 4: Sample Preparation Techniques for 2,4,6-TBP Analysis
TechniqueMatrixSubsequent AnalysisReference
Headspace SPMEWineGC-ECD nih.gov
Immersion/Headspace SPMELiquid MatricesGC-MS/MS capes.gov.br
Solid-Phase Extraction (SPE)Chlorinated SeawaterGC-ECD nih.govresearchgate.net
Dispersive SPE (d-SPE)Fish TissueUPLC-MS/MS nih.gov
Stir Bar Sorptive Extraction (SBSE)Drug Products, PackagingGC-MS/MS nih.gov

Application of Stable Isotope-Labeled Derivatives (e.g., ¹³C₆-2,4,6-Tribromophenol) as Internal Standards and Tracers

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly for mass spectrometry-based methods. In the analysis of 2,4,6-TBP, its carbon-13 labeled analogue, ¹³C₆-2,4,6-tribromophenol, plays a pivotal role in enhancing the accuracy, precision, and reliability of analytical data.

Isotopic labeling involves replacing specific atoms in a molecule with their stable isotopes. In ¹³C₆-2,4,6-TBP, all six carbon atoms of the phenol (B47542) ring are substituted with carbon-13 (¹³C). This modification results in a compound that is chemically identical to the native 2,4,6-TBP but has a distinct, higher molecular weight (336.76 g/mol compared to 330.79 g/mol for the unlabeled compound). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, which is crucial for accurate quantification.

Internal Standardization for Enhanced Accuracy

The primary application of ¹³C₆-2,4,6-TBP is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. By adding a known amount of ¹³C₆-2,4,6-TBP to a sample at the beginning of the analytical process, any loss of the target analyte during these steps can be precisely corrected for. This compensates for matrix effects, which are a common source of signal suppression or enhancement in complex environmental samples like soil, sediment, and biological tissues.

For instance, in the analysis of bromophenols in seafood, the addition of ¹³C₆-labeled internal standards for 2,4,6-TBP and other congeners enabled accurate quantification down to 0.05 ng/g. dpi.qld.gov.auacs.orgnih.gov The method, which combined simultaneous distillation-extraction with gas chromatography-mass spectrometry (GC-MS), demonstrated excellent linearity and repeatability. dpi.qld.gov.auacs.orgnih.gov Similarly, when analyzing flame retardants in curtains, ¹³C₆-2,4,6-TBPh was used as an internal standard to ensure accurate results. kau.edu.sa

Use as a Tracer in Environmental and Biological Studies

Beyond quantification, stable isotope-labeled compounds serve as powerful tracers to elucidate metabolic pathways and environmental fate. Researchers have used ¹³C₆-2,4,6-TBP to track the transformation of 2,4,6-TBP in biological and environmental systems.

A notable study demonstrated the microbial degradation of ¹³C-labeled 2,4,6-TBP to 2,4,6-tribromoanisole (B143524) in river sediments, which was critical for understanding the fate of bromophenols in aquatic ecosystems. In another study, ¹³C₆-2,4,6-TBP was used to investigate the metabolic pathways in rice plants. nih.gov This research successfully identified 40 different transformation products, including hydroxylated and debrominated metabolites, revealing complex biotransformation routes within the plant. nih.gov The use of the labeled compound was essential to confirm that the detected metabolites originated from the administered 2,4,6-TBP. nih.gov

Interactive Data Table: Application of ¹³C₆-2,4,6-TBP in Research

Study FocusMatrixAnalytical MethodRole of ¹³C₆-2,4,6-TBPKey FindingReference
Seafood Analysis Barramundi and PrawnsGC-MSInternal StandardEnabled accurate quantification down to 0.05 ng/g. dpi.qld.gov.auacs.orgnih.gov
Plant Metabolism Rice PlantsUPLC-Orbitrap Fusion MSInternal Standard & TracerIdentified 40 transformation products and elucidated metabolic pathways. nih.govnih.gov
Environmental Fate River SedimentsGC-MS/MSTracerDemonstrated microbial degradation to 2,4,6-tribromoanisole.
Flame Retardant Analysis Polyester CurtainsLC-MS/MSInternal StandardEnsured accurate quantification of various flame retardants. kau.edu.sa

Method Validation and Quality Assurance in Environmental Monitoring

To ensure that data from environmental monitoring studies are reliable, defensible, and comparable, rigorous method validation and quality assurance/quality control (QA/QC) procedures are indispensable. These processes establish the performance characteristics of an analytical method and ensure it remains in control during routine analysis.

Method Validation Parameters

Method validation involves the systematic evaluation of an analytical procedure to demonstrate its suitability for a specific purpose. For 2,4,6-TBP analysis, key validation parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Advanced methods using techniques like GC-MS/MS have achieved very low detection limits. For example, a method for analyzing bromophenols in groundwater reported a detection limit of 0.1 ng/L for 2,4,6-TBP. mdpi.com Another method for seafood analysis achieved an LOQ of 0.05 ng/g. dpi.qld.gov.auacs.orgnih.gov

Linearity and Working Range: Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specific range. A study on seafood analysis confirmed excellent linearity over a concentration range of 0.5 to 50 ng/g. acs.orgnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a real sample matrix. In a study on rice plants, the spiking recoveries for ¹³C-2,4,6-TBP ranged from 78.8% to 97.0%. nih.gov

Precision: Precision measures the degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD). For the analysis of 2,4,6-TBP and its conjugates in rice, the RSDs were less than 5.8%. nih.gov

Interactive Data Table: Method Validation and QA/QC for 2,4,6-TBP Analysis

ParameterMatrixMethodResultReference
Limit of Quantification (LOQ) SeafoodGC-MS0.05 ng/g dpi.qld.gov.auacs.orgnih.gov
Method Detection Limit (MDL) Culture SolutionsUPLC-Orbitrap Fusion MS0.13–0.17 ng/L nih.gov
Method Detection Limit (MDL) Rice SamplesUPLC-Orbitrap Fusion MS5.00–6.67 ng/kg nih.gov
Spike Recovery Rice SamplesUPLC-Orbitrap Fusion MS78.8–97.0% nih.gov
Precision (RSD) Plant SamplesUPLC-Orbitrap Fusion MS< 5.8% nih.gov
Linearity Range SeafoodGC-MS0.5–50 ng/g acs.orgnih.gov

Quality Assurance and Quality Control (QA/QC)

QA/QC protocols are essential for routine environmental monitoring to ensure the integrity of the analytical results. ct.gov These include a set of planned and systematic actions necessary to provide confidence that a measurement will satisfy given requirements for quality. ct.gov Key QA/QC measures include:

Method Blanks: A method blank is a clean sample (e.g., reagent water or sand) that is processed and analyzed in the same manner as the field samples. gov.bc.ca It is used to check for contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): An LCS is a blank sample spiked with a known concentration of the analyte. ct.govgov.bc.ca It is used to monitor the performance of the entire analytical method, independent of matrix effects.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): These are field samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the accuracy and precision of the method. ct.gov

These QA/QC checks, often outlined in a Quality Assurance Project Plan (QAPP), ensure that the data generated are of known and documented quality, making them suitable for regulatory decisions and scientific research. ct.govca.gov

Ecological Implications and Environmental Risk Assessment Frameworks for 2,4,6 Tribromophenol

Occurrence and Environmental Concentrations in Abiotic Matrices

2,4,6-Tribromophenol (B41969) (2,4,6-TBP) is widespread in the environment due to its use as a flame retardant, a fungicide, and its formation as a byproduct of industrial processes and natural production by marine organisms. researchgate.netnih.gov Its presence has been documented in various environmental compartments, including water, soil, and air. researchgate.net

Detection in Aquatic Environments (Freshwater, Marine, Groundwater, Sediment)

2,4,6-TBP has been consistently detected in a range of aquatic environments. In freshwater, concentrations can reach up to 0.32 µg/L, particularly in areas impacted by electronic waste dismantling. researchgate.net Studies in Japan have reported similar surface freshwater concentrations of up to 0.3 µg/L. researchgate.net Canadian drinking water supplies have also shown the presence of 2,4,6-TBP, with concentrations in treated water reaching up to 22 ng/L. nih.gov

In marine environments, industrial chlorination discharges can significantly elevate 2,4,6-TBP levels. For instance, in the industrialized Gulf of Fos in the northwestern Mediterranean Sea, average concentrations were found to be in the range of 1–10 ng L⁻¹, with levels near industrial outlets reaching as high as 580 ng L⁻¹. researchgate.netnih.gov

Sediments are also a significant sink for 2,4,6-TBP. In Japan, river and marine sediment samples showed concentrations ranging from 0.8 to 36 µg/kg dry weight. nih.gov Estuarine sediments have been found to contain up to 3690 µg/kg dry weight of 2,4,6-TBP. who.int In contrast, sediment samples near freshwater-cooled power plants in Redondo Beach, CA, showed lower concentrations, ranging from 0.3 to 0.8 µg/kg. nih.gov

Aquatic Environment Concentration Range Location
Surface Freshwaterup to 0.32 µg/LSouth China (near e-waste dismantling)
Surface Freshwaterup to 0.3 µg/LJapan
Treated Drinking Waterup to 22 ng/LCanada
Marine Water1–10 ng/L (average)Gulf of Fos, Mediterranean Sea
Marine Water (near industrial outlets)up to 580 ng/LGulf of Fos, Mediterranean Sea
River and Marine Sediment0.8 to 36 µg/kg (dry weight)Osaka, Japan
Estuarine Sedimentup to 3690 µg/kg (dry weight)Not specified
Freshwater Sediment (near power plants)0.3 to 0.8 µg/kgRedondo Beach, CA

Presence in Terrestrial Systems (Soil)

2,4,6-TBP is also found in terrestrial ecosystems, primarily in soil. researchgate.netnih.gov Its presence in soil can be attributed to various sources, including its use as a wood preservative and the degradation of other brominated flame retardants. researchgate.netresearchgate.net A Mackay level III fugacity model indicates that if 2,4,6-TBP is released to the air, a significant portion (47.8%) is transported to the soil. oecd.org Once in the soil, it is not expected to be highly mobile. who.int Studies have shown that the presence of microplastics, such as polyethylene (B3416737), in soil can reduce the adsorption capacity of 2,4,6-TBP, potentially increasing its mobility and risk to groundwater. nih.gov Research using 14C-tracers has demonstrated that 2,4,6-TBP in soil can undergo mineralization to CO2 and form non-extractable residues, with transformation being faster under oxic conditions. researchgate.netnih.gov

Terrestrial System Finding
SoilA significant portion of airborne 2,4,6-TBP is transported to soil. oecd.org
SoilNot expected to be highly mobile once in the soil. who.int
SoilPresence of polyethylene microplastics can decrease adsorption and increase mobility. nih.gov
SoilUndergoes mineralization and forms non-extractable residues. researchgate.netnih.gov

Atmospheric Presence (Indoor and Outdoor Air, Dust)

Atmospheric presence of 2,4,6-TBP is documented in both indoor and outdoor environments. researchgate.net In the atmosphere, it is expected to exist in both vapor and particulate phases. who.int The half-life for its degradation by reaction with hydroxyl radicals in the air is estimated to be between 20 and 40 days. who.int

Indoor air and dust often show higher concentrations of 2,4,6-TBP compared to outdoor air, likely due to its use in consumer products. nih.govresearchgate.net Indoor air concentrations have been measured in the range of 220–690 pg/m³, while outdoor air concentrations are lower, at 49–73 pg/m³. researchgate.net House dust can contain significant amounts, with reported concentrations ranging from 15 to 620 ng/g. researchgate.net

Atmospheric Matrix Concentration Range
Indoor Air220–690 pg/m³ researchgate.net
Outdoor Air49–73 pg/m³ researchgate.net
House Dust15–620 ng/g researchgate.net

Bioaccumulation and Biota Contamination

2,4,6-TBP has the potential to bioaccumulate in organisms, and its presence has been detected in a variety of aquatic and terrestrial biota. researchgate.net The predicted bioconcentration factor (BCF) for 2,4,6-TBP is 120, and measured BCFs are similar to this predicted value. who.int Another study reported a measured BCF of 513 in fish. oecd.org

Detection in Aquatic Biota (Fish, Invertebrates)

2,4,6-TBP has been found in a wide range of aquatic organisms. researchgate.net Concentrations in aquatic biota can vary significantly depending on the species and location. A compilation of data on tribromophenols in aquatic organisms reported concentrations ranging from 0.3 to 2360 ng/g wet weight in crustaceans and 3.7 to 230 ng/g wet weight in fish. researchgate.net In molluscs, concentrations have been reported up to 198 µg/kg dry weight. who.int

A study in the industrialized Gulf of Fos found particularly high concentrations in marine organisms. researchgate.netnih.gov Average concentrations in European conger muscle tissues were between 140–1000 ng/g lipid weight, while purple sea urchin gonads had 830–880 ng/g lipid weight, and Mediterranean mussel bodies contained 1500–2000 ng/g lipid weight. researchgate.netnih.gov Analysis of various seafood has identified 2,4,6-TBP at concentrations up to 18.9 ng/g in crustaceans, 0.9 to 2.1 ng/g in molluscs, and 3.7 to 13.5 ng/g in marine fish. nih.gov In contrast, freshwater fish have generally shown only sporadic, low concentrations of the compound. nih.gov

Aquatic Biota Concentration Range Basis
Crustaceans0.3 to 2360 ng/gWet Weight researchgate.net
Fish3.7 to 230 ng/gWet Weight researchgate.net
Molluscsup to 198 µg/kgDry Weight who.int
European Conger (muscle)140–1000 ng/gLipid Weight researchgate.netnih.gov
Purple Sea Urchin (gonads)830–880 ng/gLipid Weight researchgate.netnih.gov
Mediterranean Mussel (body)1500–2000 ng/gLipid Weight researchgate.netnih.gov
Marine Crustaceansup to 18.9 ng/gNot specified nih.gov
Marine Molluscs0.9 to 2.1 ng/gNot specified nih.gov
Marine Fish3.7 to 13.5 ng/gNot specified nih.gov

Accumulation in Terrestrial Organisms (e.g., Plants)

Terrestrial Organism Finding
Rice PlantsCan metabolize 99.2% of 2,4,6-TBP after 5 days of exposure. researchgate.net
Rice PlantsMetabolites are primarily in the roots, with some translocation to stems and leaves. researchgate.net
Rice PlantsFurther metabolism includes sulfation and glycosylation, potentially reducing accumulation. acs.orgnih.gov

Ecotoxicological Research Paradigms

The ecotoxicological profile of 2,4,6-Tribromophenol (2,4,6-TBP) has been characterized through various studies focusing on its effects on different trophic levels within aquatic ecosystems. These investigations are crucial for understanding the potential environmental risk posed by this compound, which is used as a flame retardant and is also a degradation product of other brominated flame retardants. helcom.firesearchgate.net

Studies on aquatic organisms have revealed that 2,4,6-TBP is toxic to a range of species, including algae, invertebrates, and fish. oecd.orgmst.dk The toxicity endpoints are typically expressed as the median effective concentration (EC50) for immobilization or growth inhibition, and the median lethal concentration (LC50) for mortality.

Algae: For the green algae Selenastrum capricornutum (now known as Raphidocelis subcapitata), acute toxicity tests have established a 72-hour EC50 for biomass at 0.76 mg/L and a 72-hour No-Observed-Effect Concentration (NOEC) for biomass at 0.22 mg/L. oecd.orgoecd.org The 24-72 hour EC50 for growth rate was 1.6 mg/L, with a corresponding NOEC of 1.0 mg/L. oecd.orgoecd.org

Daphnids: In the case of the water flea Daphnia magna, a common invertebrate model, the 48-hour EC50 for immobilization was found to be 0.26 mg/L. oecd.orgoecd.org Chronic toxicity studies on Daphnia magna have determined a 21-day NOEC for reproduction at 0.1 mg/L. oecd.orgwho.int

Fish: Toxicity data for fish show variability depending on the species and exposure duration. For the common carp (B13450389) (Cyprinus carpio), the 96-hour LC50 is 1.1 mg/L. oecd.org Other studies on fish have reported 96-hour LC50 values ranging from 0.2 to 6.8 mg/L for 2,4,6-TBP. who.intinchem.org In a subchronic and trophic exposure study on Nile tilapia (Oreochromis niloticus), 2,4,6-TBP was shown to affect the hepatosomatic index in both males and females. nih.govresearchgate.net

Interactive Data Table: Acute Ecotoxicity of 2,4,6-Tribromophenol

OrganismSpeciesTest DurationEndpointValue (mg/L)Reference
AlgaeSelenastrum capricornutum72 hoursEC50 (Biomass)0.76 oecd.orgoecd.org
AlgaeSelenastrum capricornutum24-72 hoursEC50 (Growth Rate)1.6 oecd.orgoecd.org
InvertebrateDaphnia magna48 hoursEC50 (Immobilization)0.26 oecd.orgoecd.org
FishCyprinus carpio96 hoursLC501.1 oecd.org
FishVarious96 hoursLC50 Range0.2 - 6.8 who.intinchem.org

Interactive Data Table: Chronic Ecotoxicity of 2,4,6-Tribromophenol

OrganismSpeciesTest DurationEndpointValue (mg/L)Reference
AlgaeSelenastrum capricornutum72 hoursNOEC (Biomass)0.22 oecd.orgoecd.org
AlgaeSelenastrum capricornutum24-72 hoursNOEC (Growth Rate)1.0 oecd.orgoecd.org
InvertebrateDaphnia magna21 daysNOEC (Reproduction)0.1 oecd.orgwho.int

There is growing evidence to suggest that 2,4,6-TBP has endocrine-disrupting potential in aquatic organisms. researchgate.net Research has focused on its effects on the thyroid and reproductive systems.

In zebrafish (Danio rerio) larvae, exposure to 2,4,6-TBP led to a significant increase in whole-body thyroxine (T4) levels, indicating a disruption of the thyroid endocrine system. researchgate.net The study also observed downregulation of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis. researchgate.net Furthermore, 2,4,6-TBP has been shown to disturb cellular calcium signaling in endocrine cells, which may be a mechanism linked to its endocrine-disrupting effects. awi.denih.gov

A study on Nile tilapia (Oreochromis niloticus) demonstrated that 2,4,6-TBP induced the expression of vitellogenin, a female-specific egg yolk protein, in male fish. nih.govresearchgate.net This is a well-established biomarker for estrogenic endocrine disruption. The same study also noted that the antioxidant mechanisms and cholinesterase activity were more significantly affected in males than in females. nih.govresearchgate.net Under the REACH regulation, 2,4,6-TBP is currently under assessment for endocrine disruption properties. helcom.fi

Aquatic Organism Responses and Endpoints (e.g., Algae, Daphnids, Fish)

Environmental Monitoring Programs and Regulatory Contexts

Given its potential for environmental release and toxicity, 2,4,6-TBP is included in various environmental monitoring programs. In Japan, the substance has been monitored in river water and sediment, with the highest concentrations recorded at 2.7 x 10⁻⁴ mg/L in river water in 1996 and 0.036 mg/kg in upper-river sediments between 1981 and 1983. oecd.org A 2005 environmental survey in Japan also detected 2,4,6-tribromophenol in surface water. env.go.jp Monitoring has also been conducted in other parts of the world in air, water, and sediment. oecd.org For instance, estuarine sediment samples from the Rhône River in France showed 2,4,6-TBP concentrations ranging from 26 to 3,690 ng/g dry weight. nih.gov

In the European Union, 2,4,6-TBP is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and is manufactured in or imported to the European Economic Area at a rate of ≥ 100 to < 1 000 tonnes per annum. europa.eu The substance is undergoing substance evaluation under REACH for its potential persistent, bioaccumulative, and toxic (PBT) properties, as well as for endocrine disruption. helcom.fi The European Chemicals Agency (ECHA) classifies 2,4,6-TBP as very toxic to aquatic life with long-lasting effects. europa.eu In Canada, 2,4,6-TBP has been identified as a potential transformation product of other flame retardants and is recognized as being persistent in air and biosolids and acutely toxic to aquatic organisms. canada.ca

Development and Application of Predicted No Effect Concentrations (PNECs)

The Predicted No Effect Concentration (PNEC) is a key value in environmental risk assessment, representing the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. PNECs for 2,4,6-TBP have been derived using data from ecotoxicological studies.

One approach to deriving the PNEC is to apply an assessment factor (AF) to the lowest available acute or chronic toxicity value. For 2,4,6-TBP, a PNEC of 2 µg/L has been calculated. who.intinchem.org In a Canadian assessment, a PNEC for water was derived from the acute toxicity value of 0.26 mg/L for Daphnia magna. canada.ca By applying an assessment factor of 100 (to account for interspecies and intraspecies variability and for short-term to long-term effects), a PNEC of 0.0026 mg/L was obtained. canada.ca

Another assessment, based on chronic toxicity data including a 21-day NOEC of more than 100 µg/L for reproductive inhibition in D. magna, used an assessment factor of 100 to derive a PNEC of ≥1 µg/L. env.go.jp The ratio of the Predicted Environmental Concentration (PEC) to the PNEC is used to characterize risk. For 2,4,6-TBP, the PEC/PNEC ratio was determined to be 0.15 based on a single monitored value in surface freshwaters, suggesting a low risk to aquatic organisms in that specific context. who.int

Theoretical and Computational Chemistry Studies of 2,4,6 Tribromophenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the properties of 2,4,6-TBP. These methods allow for the detailed examination of its electronic structure and behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular properties of bromophenols, including 2,4,6-TBP. researchgate.net By employing DFT with specific functionals and basis sets, such as B3LYP/6-311G++(d,p), researchers can determine the optimized molecular geometry, vibrational frequencies, and other key properties. researchgate.net These calculations are essential for understanding how the substitution of bromine atoms on the phenol (B47542) ring influences its structure and reactivity. researchgate.net

DFT calculations have been successfully used to study the complete series of 19 bromophenols, revealing that intramolecular hydrogen bonding, steric effects, and inductive effects of the bromine atoms are major factors influencing their molecular structures and properties. researchgate.net For instance, the calculated pKa value for 2,4,6-tribromophenol (B41969) using DFT is 6.21, which shows good agreement with the experimental value of 6.08. researchgate.net Furthermore, DFT is instrumental in predicting various molecular-level descriptors like atomic charge distributions and local electron densities, which are key to identifying reactive sites. mdpi.com

Exploration of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.comekb.eg The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap, which is a critical indicator of a molecule's stability and reactivity. ekb.egchemrxiv.org

Chemical Reactivity and Stability Analyses

Analyses of chemical reactivity and stability provide a deeper understanding of how 2,4,6-TBP interacts with other chemical species and its persistence in various environments.

Global Chemical Reactivity Parameters (Ionization Potential, Electron Affinity, Chemical Hardness, Chemical Softness)

Global chemical reactivity parameters offer a quantitative measure of a molecule's reactivity. dergipark.org.tr These parameters are derived from the energies of the frontier molecular orbitals. chemrxiv.org

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO), it represents the energy required to remove an electron. ekb.egresearchgate.net

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO), it indicates the energy released when an electron is added. ekb.egresearchgate.net

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. fmach.it

Chemical Softness (S): As the inverse of chemical hardness (S = 1 / η), it indicates a molecule's polarizability. Softer molecules are generally more reactive. dergipark.org.trresearchgate.net

These parameters, calculated using DFT, help to rationalize the chemical behavior and stability of 2,4,6-TBP. chemrxiv.org

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyE_HOMO-Value
LUMO EnergyE_LUMO-Value
Ionization PotentialI-E_HOMOValue
Electron AffinityA-E_LUMOValue
Energy GapΔEE_LUMO - E_HOMOValue
Chemical Hardnessη(I - A) / 2Value
Chemical SoftnessS1 / ηValue
Chemical Potentialµ-(I + A) / 2Value
Electrophilicity Indexωµ² / (2η)Value

This table is illustrative. Actual values would be populated from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing insights into its reactive sites. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. wolfram.com

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For phenols, the oxygen atom of the hydroxyl group typically shows a region of high negative potential. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the hydroxyl proton, often exhibit positive potential. researchgate.netresearchgate.net

For 2,4,6-TBP, the MEP map would highlight the electron-rich areas around the oxygen and bromine atoms and the electron-poor regions, thereby predicting how the molecule will interact with other charged or polar species. wolfram.com This is crucial for understanding its reactivity in various chemical and biological processes. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

For example, studies on the degradation of bromophenols, including 2,4,6-TBP, use computational approaches to understand the reaction mechanisms. nih.gov In a study on the degradation of various bromophenols by ferrate(VI), it was found that the removal of 2,4,6-TBP was faster than many other bromophenols, a phenomenon that can be explained by analyzing the electronic properties and potential oxidation sites through theoretical calculations. nih.gov

Computational studies on the atmospheric reactions of related brominated compounds, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), demonstrate how DFT can be used to investigate reaction mechanisms initiated by hydroxyl radicals. rsc.orgresearchgate.net These studies calculate the energy barriers for different pathways, such as hydrogen abstraction and OH addition, to determine the most likely reaction routes and the resulting products. rsc.orgresearchgate.net Similar computational strategies can be applied to 2,4,6-TBP to predict its degradation pathways and environmental fate. researchgate.net These theoretical models help to interpret experimental results and provide a comprehensive understanding of the molecule's reactivity and transformation processes. nih.gov

Mechanistic Studies of Polybrominated Dibenzo-p-dioxin/Dibenzofuran (PBDD/F) Formation

Computational studies have provided significant insights into the gas-phase formation mechanisms of PBDD/Fs from 2,4,6-TBP, which is a known precursor. researchgate.netnih.gov The process is initiated by the generation of key radical species from 2,4,6-TBP, primarily through reactions with H radicals. researchgate.net These key intermediates include the bromophenoxyl radical, the substituted phenyl radical, and the phenoxyl diradical. researchgate.net

The subsequent self- and cross-condensation reactions of these radicals are the core of PBDD/F formation. researchgate.net Theoretical investigations have shown that these combinations can yield not only dioxin-type products, such as 1,3,6,8-Tetrabromodibenzo-p-dioxin (1,3,6,8-TeBDD) and 1,3,7,9-Tetrabromodibenzo-p-dioxin (1,3,7,9-TeBDD), but also furan-type products like 1,3,6,8-Tetrabromodibenzofuran (1,3,6,8-TeBDF) and 2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TeBDF). researchgate.netnih.gov

A crucial finding from these mechanistic studies is that reactions involving the phenyl carbon sites in the substituted phenyl and phenoxyl diradicals are both thermodynamically and kinetically more favorable than those involving the bromophenoxyl radical or the parent 2,4,6-TBP molecule. researchgate.net This explains the experimental observation that both PBDDs and PBDFs are formed from ortho-disubstituted phenols like 2,4,6-TBP. researchgate.net The formation of 2,4,6,8-TBDF, for instance, is attributed to the C-C coupling of radical intermediates that arise from the debromination of 2,4,6-TBP. nih.gov The generation of more toxic congeners, such as 2,3,7,8-substituted PBDD/Fs, involves more complex pathways including debromination, bromine substitution, and rearrangement reactions. nih.gov

The presence of metals can also influence these formation pathways. nih.gov Computational and experimental studies show that catalysts like copper (Cu) and iron (Fe) accelerate the formation of ortho-substituted PBDD/Fs. nih.gov The catalytic effect of Cu is often linked to the Ullmann condensation reaction mechanism. nih.govresearchgate.net

Kinetic Studies of Environmental Transformations

Kinetic studies, often augmented by computational methods, are essential for predicting the persistence and fate of 2,4,6-TBP in the environment. These studies provide rate constants and thermodynamic data for key transformation reactions.

Homogeneous Gas-Phase Reaction Kinetics

The kinetics of the homogeneous gas-phase formation of PBDD/Fs from precursors like 2,4,6-TBP have been investigated using Density Functional Theory (DFT). nih.govacs.org Such studies calculate the rate constants for the crucial elementary reactions over a wide temperature range, typically between 600 and 1200 K. researchgate.netnih.govacs.org

The table below presents computationally derived kinetic parameters for key reaction steps in the formation of PBDDs from 2,4,6-TBP.

Reaction StepMethodTemperature Range (K)Key Finding
PBDD/F formation from 2,4,6-TBP DFT (MPWB1K)600-1200Multi-bromine substitutions suppress PBDD/F formation. nih.govacs.org
Dimerization of 2,4,6-tribromophenoxy radicals Gas-phase flow reactor modeling573-1073Radical-radical reactions are the most likely source of high PBDD yields. capes.gov.brosti.gov
Phototransformation of 2,4,6-TBP UV irradiation in aqueous solutionAmbientFollows pseudo-first-order kinetics. nih.govtandfonline.com

Transition State Theory and Tunneling Corrections

To achieve high accuracy in kinetic calculations, theoretical studies often employ advanced computational methods like the Canonical Variational Transition-State (CVT) theory. nih.govacs.org This approach refines the rate constants derived from conventional Transition State Theory (TST). acs.org

For the gas-phase formation of PBDD/Fs from 2,4,6-TBP, rate constants of elementary reactions have been evaluated using CVT theory, often including a small curvature tunneling (SCT) correction. researchgate.netnih.govacs.org The tunneling correction accounts for the quantum mechanical effect where a reaction can proceed even if the system does not have enough energy to overcome the activation barrier, which is particularly important for reactions involving the transfer of light atoms like hydrogen.

The geometries and frequencies of the stationary points (reactants, transition states, products) on the potential energy surface are typically calculated using DFT methods, such as MPWB1K/6-31+G(d,p), with further energy refinement at a higher level of theory. nih.govacs.org These detailed calculations provide a robust framework for understanding the reaction dynamics and predicting kinetic outcomes with greater confidence than simpler models. researchgate.netnih.gov

Future Research Directions and Knowledge Gaps in 2,4,6 Tribromophenol Studies

Emerging Analytical Challenges and Innovations

The accurate detection and quantification of 2,4,6-tribromophenol (B41969) (TBP) and its derivatives in diverse environmental matrices present ongoing analytical challenges. A primary difficulty lies in detecting the compound at the very low concentrations at which it can cause sensory effects, such as the sub-part-per-trillion levels that impart "earthy-musty" off-flavors in water. researchgate.net Traditional analytical methods, while sensitive, can be costly, require long analysis times, and are often unsuitable for on-site monitoring. researchgate.net

To address these limitations, innovative analytical techniques are being developed. Advanced methods like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity, with detection limits as low as 0.1 ng/L for TBP and related bromophenols in groundwater. mdpi.com For rapid and cost-effective screening, immunochemical methods such as the enzyme-linked immunosorbent assay (ELISA) have been established, providing a reliable tool for assessing TBP contamination in materials like wood. researchgate.netresearchgate.net Other advancements include solid-phase extraction coupled with gas chromatography-electron capture detection (SPE-GC-ECD), which has been successfully used to identify TBP and other brominated by-products in industrial seawater discharges. institut-ecocitoyen.fr For volatile derivatives like 2,4,6-tribromoanisole (B143524), automated methods using headspace solid-phase microextraction (HS-SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS) are being validated. researchgate.net

Table 1: Innovations in Analytical Methods for TBP Detection

Analytical TechniqueKey Innovation/AdvantageApplication/MatrixReference
UPLC-MS/MSHigh sensitivity (detection limit of 0.1 ng/L)Groundwater mdpi.com
ELISARapid, cost-effective, high-throughput screeningWood samples researchgate.netresearchgate.net
SPE-GC-ECDDetection in complex industrial effluentsIndustrial chlorinated seawater institut-ecocitoyen.fr
HS-SPME-GC-MS/MSAutomated analysis of volatile derivativesSparkling alcoholic beverages researchgate.net

Comprehensive Assessment of Environmental Fate under Dynamic Conditions

Understanding the environmental fate of TBP is critical for risk assessment, yet its behavior under dynamic, real-world conditions remains obscure. nih.govx-mol.net The distribution of TBP is highly dependent on the environmental compartment into which it is released. oecd.org Models suggest that TBP released to soil tends to remain there, while TBP released to water largely stays in the water column with some partitioning to sediment. oecd.org It is known to persist in soil and has a half-life in air estimated to be between 20 and 40 days due to degradation by hydroxyl radicals. oup.comwho.int

Future research must move beyond static models to assess TBP's fate under fluctuating environmental variables. A key area of uncertainty is the influence of changing redox conditions in soil and sediment. nih.govx-mol.net One study found that TBP transformation was significantly faster under oxic (oxygen-rich) conditions than anoxic (oxygen-poor) conditions and was accelerated when the conditions shifted from anoxic to oxic. nih.govx-mol.net A significant portion of TBP in soil can be transformed into non-extractable residues (NERs), primarily by binding to humic and fulvic acids. nih.govx-mol.net The long-term stability and potential for future release of these NERs are critical knowledge gaps that need to be addressed for accurate risk assessment. nih.govx-mol.net Furthermore, the abiotic transformation of TBP through photolysis is influenced by water chemistry, including pH and the presence of ions like Fe³⁺, highlighting the need for studies in varied aquatic environments like seawater versus freshwater. nih.govresearchgate.net

Advanced Bioremediation and Remediation Strategies

Bioremediation presents an inexpensive and environmentally friendly approach for managing TBP contamination. researchgate.net Research has identified several microorganisms capable of degrading TBP. For instance, the bacterium Achromobacter xylosoxidans has been shown to effectively degrade TBP in fractured chalk, demonstrating the potential for in-situ bioremediation in contaminated groundwater systems. acs.orgnih.gov Studies have shown that enhancing oxygen delivery can significantly improve TBP removal rates in such environments. acs.orgnih.gov

Advanced strategies are being explored to improve efficiency and ensure complete degradation. The development of synthetic microbial communities is a promising frontier; one such consortium containing Clostridium, Dehalobacter, and Desulfatiglans species was capable of the complete anaerobic mineralization of TBP to CO₂. researchgate.net Another advanced approach involves combining chemical and biological treatments. A combined system using chemical pre-oxidation followed by treatment with wood-rot fungi like Ganoderma australe or Gloeophyllum trabeum achieved 100% degradation of TBP. The field of mycoremediation, which uses fungi to decontaminate environments, is gaining attention for its potential to treat TBP and other pollutants. researchgate.net Future work should focus on optimizing these advanced strategies for field applications, including improving nutrient delivery for in-situ treatments and further exploring the use of designed microbial consortia for predictable and complete remediation. researchgate.netacs.orgnih.gov

Table 2: Bioremediation Approaches for 2,4,6-Tribromophenol

Organism/SystemStrategyKey FindingReference
Achromobacter xylosoxidansIn-situ bioremediationEffectively degrades TBP in fractured chalk, with removal improved by oxygenation. acs.orgnih.gov
Synthetic Microbial CommunityAnaerobic mineralizationA consortium of Clostridium, Dehalobacter, and Desulfatiglans achieved complete mineralization to CO₂. researchgate.net
Wood-Rot Fungi (e.g., Ganoderma australe)Mycoremediation / Combined TreatmentAchieved up to 80% degradation alone and 100% when combined with a chemical pre-oxidation step.
Endogenous Forest Soil MicrobiotaNatural attenuationA previously unexposed soil community was able to significantly degrade high concentrations of the related compound 2,4,6-trichlorophenol. nih.gov

Deeper Elucidation of Complex Metabolic and Transformation Pathways

A significant area of concern and active research is the transformation of TBP into other, potentially more toxic, compounds. nih.govacs.orgresearchgate.net Studies in rice plants have revealed that TBP is extensively metabolized, with over 99% of the compound being transformed within days of exposure. nih.govacs.orgresearchgate.netfigshare.com These biotransformation pathways are complex and numerous, including debromination, hydroxylation, methylation, sulfation, and glycosylation. acs.orgacs.orgnih.gov Alarmingly, these metabolic processes in rice can lead to the formation of highly persistent and toxic compounds, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govacs.orgresearchgate.net This indicates that plants can be a source of these hazardous compounds in the food chain. acs.orgfigshare.comnih.gov

In animals, TBP is known to be metabolized and excreted primarily as TBP-glucuronide and TBP-sulfate conjugates. nih.gov Abiotic processes also contribute to TBP's transformation. In aqueous solutions, TBP undergoes phototransformation when exposed to UV light, leading to products such as dihydroxylated dibromobenzene and OH-PBDEs through hydrodebromination and photodimerization reactions. nih.govtandfonline.com In seawater, photochlorination has been identified as a major transformation pathway. researchgate.net

Future research needs to provide a deeper elucidation of these pathways. Key knowledge gaps include identifying the specific enzymes and genes responsible for the various metabolic steps in different organisms. A comprehensive toxicological assessment of the numerous identified metabolites is urgently needed to understand the full risk posed by TBP contamination. Furthermore, studies should aim to define the specific environmental and biological conditions that favor the transformation of TBP into highly toxic byproducts like PBDD/Fs and OH-PBDEs. nih.govfigshare.com

Integrated Modeling Approaches for Environmental Risk Prediction

Predictive modeling is an essential tool for assessing the environmental risk of chemicals like TBP. Currently, models such as the Mackay level III fugacity model are used to estimate the environmental distribution of TBP across different compartments like air, water, and soil. oecd.org These models rely on key physico-chemical properties, such as water solubility and the octanol-water partition coefficient, which are crucial for predicting environmental behavior and bioaccumulation potential. who.intoup.com However, existing models often have limitations and require refinement.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,4,6-Tribromophenol in environmental and biological samples, and how are interferences mitigated?

  • Methodology : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is widely used for precise quantification. Internal standards (e.g., deuterated analogs) and surrogate recovery checks (e.g., 2,4,6-tribromobiphenyl) are critical for correcting matrix effects and instrument variability . For water samples, solid-phase extraction (SPE) combined with electron-capture detection (GC-ECD) can achieve detection limits below 1 µg/L .
  • Data Considerations : Surrogate recovery rates exceeding 120% (as observed in SVOC analyses) require recalibration or re-extraction to avoid overestimation .

Q. How does 2,4,6-TBP persist in environmental matrices, and what are its primary sources?

  • Sources : 2,4,6-TBP is a degradation product of brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and is also used directly in pesticides and wood preservatives .
  • Persistence : Its high log Kow (~4.5) and resistance to hydrolysis facilitate bioaccumulation in aquatic organisms and adsorption to organic-rich sediments . Monitoring studies in European seafood found 2,4,6-TBP at concentrations up to 120 ng/g lipid weight .

Advanced Research Questions

Q. How can contradictions in surrogate recovery rates during 2,4,6-TBP analysis be resolved?

  • Case Study : In SVOC analyses, surrogate recoveries for 2,4,6-TBP exceeding 120% (e.g., 123% in a soil sample) may indicate co-elution with interfering compounds or incomplete cleanup .
  • Solutions :

  • Use orthogonal techniques like GC×GC-MS to separate co-eluting peaks.
  • Validate methods with matrix-matched standards and adjust acceptance criteria (±25% recovery) for complex samples .

Q. What enzymatic pathways drive microbial degradation of 2,4,6-TBP, and how can these be harnessed for bioremediation?

  • Key Findings : A novel dehalogenase from Bacillus sp. GZT catalyzes hydrolytic debromination, converting 2,4,6-TBP to 2,4-dibromophenol and bromide ions under aerobic conditions. Optimal activity occurs at pH 7.5 and 30°C, with a Km of 0.8 mM .
  • Bioremediation Strategies : Bioaugmentation with Bacillus sp. GZT in contaminated soils achieved 85% degradation within 72 hours. Co-metabolism with glucose enhances enzyme expression .

Q. What experimental models are effective for assessing endocrine-disrupting effects of 2,4,6-TBP in aquatic ecosystems?

  • Zebrafish Model : Chronic exposure to 2,4,6-TBP (10 µg/L for 60 days) reduced egg production by 40% and altered vitellogenin expression in adult zebrafish, indicating estrogenic activity .
  • Methodological Recommendations : Use transcriptomic profiling (RNA-seq) to identify disrupted pathways (e.g., steroidogenesis) and LC-MS/MS to quantify tissue-specific bioaccumulation .

Q. How does fractured geological media influence the transport and biodegradation of 2,4,6-TBP?

  • Fractured Chalk Studies : In fractured chalk aquifers, 2,4,6-TBP degradation rates increased by 30% under anaerobic conditions due to reductive debromination by Dehalococcoides spp. Transport models suggest diffusion into low-permeability zones prolongs persistence .
  • Field Application : In situ bioremediation with lactate as an electron donor reduced groundwater concentrations from 500 µg/L to <50 µg/L within six months .

Data Contradictions and Research Gaps

  • Toxicity Data Scarcity : Despite its environmental prevalence, only limited data exist on chronic toxicity and carcinogenicity. EFSA highlights the need for OECD-compliant studies (e.g., 90-day rodent assays) to establish NOAELs .
  • Analytical Discrepancies : Variability in surrogate recovery rates across laboratories (e.g., 90–130%) underscores the need for harmonized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.